An In-Depth Technical Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
An In-Depth Technical Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
Introduction
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by its common synonym Piperonal Propylene Glycol Acetal, is a distinctive organic compound that merges two fundamentally important heterocyclic structures: the 1,3-benzodioxole ring and a 1,3-dioxolane ring. The 1,3-benzodioxole moiety is a prominent feature in a vast array of natural products and pharmacologically active molecules, renowned for its role in compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This molecule serves as a critical intermediate in multi-step organic synthesis, primarily as a protected form of the valuable aldehyde, piperonal (heliotropin).
This guide provides an in-depth examination of the chemical and physical properties of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, mechanistic pathways, and applications, grounding the discussion in established chemical principles to provide actionable insights for laboratory and industrial applications.
Molecular Identification and Nomenclature
Unambiguous identification is paramount in chemical research and development. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is cataloged across major chemical databases under the identifiers listed below. The variety of synonyms highlights its primary synthetic origin as the acetal of piperonal and propylene glycol.[4][5]
| Identifier | Value |
| IUPAC Name | 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole[6] |
| CAS Number | 61683-99-6[7][8] |
| Molecular Formula | C₁₁H₁₂O₄[4] |
| Molecular Weight | 208.21 g/mol [6][7][9] |
| Synonyms | Piperonal propyleneglycol acetal, Heliotropyl propylene glycol acetal[4][7][10] |
| InChI | InChI=1S/C11H12O4/c1-7-5-12-11(15-7)8-2-3-9-10(4-8)14-6-13-9/h2-4,7,11H,5-6H2,1H3[6][7] |
| InChIKey | HXNSADTWQWLFCB-UHFFFAOYSA-N[6][7] |
| SMILES | CC1COC(O1)C2=CC3=C(C=C2)OCO3[6] |
Physicochemical and Spectroscopic Properties
The physical state and solubility are critical parameters for designing experimental conditions, including reaction solvent selection and purification methods.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless liquid | [9][11] |
| Boiling Point | 145°C @ 1.5 mmHg298-300°C @ 760 mmHg | [12][10] |
| Melting Point | 160°C | [12] |
| Flash Point | 128.89°C (264.00°F) TCC | [10] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [2][10] |
A Note on Physical Properties: There is a notable discrepancy in the reported melting point of 160°C, which is inconsistent with the compound's classification as a liquid and its boiling point.[12] This reported value is likely an error in the source database and should be treated with caution. The boiling point data, however, are consistent and typical for a molecule of this size and polarity.
Expected Spectroscopic Signature
While public-access, fully-detailed spectra for this specific molecule are limited, its structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of stereoisomers arising from the two chiral centers. Key signals would include a doublet for the methyl group (CH₃) on the dioxolane ring, multiplets for the protons on the dioxolane ring (CH₂, CH), a singlet for the acetal proton (O-CH-O), a singlet for the methylenedioxy protons (-O-CH₂-O-), and distinct signals for the protons on the aromatic ring.
-
¹³C NMR: The carbon NMR would show a signal for the methyl carbon, signals for the carbons of the dioxolane ring, a characteristic signal for the acetal carbon (typically ~100-110 ppm), a signal for the methylenedioxy carbon, and signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-O ether stretching bands (typically in the 1000-1300 cm⁻¹ region), C-H stretching from both aliphatic and aromatic groups, and characteristic peaks corresponding to the aromatic ring. A reference to a vapor-phase IR spectrum is available, which can be used for confirmation.[13]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 208. Fragmentation would likely involve the loss of the methyl group or cleavage of the dioxolane ring.
Synthesis and Characterization
The most direct and industrially viable synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the acid-catalyzed acetalization of piperonal with 1,2-propanediol (propylene glycol). This reaction is a classic example of carbonyl protection.
Principle of Synthesis
The reaction proceeds via nucleophilic addition of the diol to the protonated aldehyde, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water, followed by intramolecular cyclization, yields the stable five-membered dioxolane ring. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.
Caption: Synthetic workflow for the preparation of Piperonal Propylene Glycol Acetal.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard organic chemistry techniques.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add piperonal (1.0 eq), 1,2-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq). Add toluene as the solvent to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, wash with brine, and separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to yield the pure 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a colorless liquid.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis, comparing the obtained data with the expected spectroscopic signatures.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the acetal functional group, which serves as a robust protecting group for the parent aldehyde.
The Acetal as a Protecting Group
The dioxolane ring is stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many reducing and organometallic agents. This stability allows for chemical modifications to be performed on other parts of a molecule containing this moiety without affecting the protected aldehyde. For instance, reactions such as Suzuki-Miyaura coupling can be performed on derivatives of the benzodioxole ring while the aldehyde is protected as this acetal.[1]
Deprotection via Acid-Catalyzed Hydrolysis
The primary utility of the acetal is its facile removal under acidic conditions to regenerate the aldehyde. The reaction is the microscopic reverse of the formation mechanism and is driven by the presence of excess water.
Caption: Mechanism of acid-catalyzed hydrolysis (deprotection) of the acetal.
Applications in Research and Drug Development
The unique structural features of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole make it a valuable compound in several scientific and industrial domains.
-
Synthetic Intermediate: Its primary role is as a protected version of piperonal, a key building block for pharmaceuticals, fragrances, and agrochemicals.[2][11] The ability to unmask the aldehyde functionality late in a synthetic sequence is a powerful tool for complex molecule construction.
-
Drug Discovery Scaffold: The 1,3-benzodioxole core is a "privileged structure" in medicinal chemistry, found in numerous compounds with potent biological activities.[2] This molecule can serve as a starting point for the synthesis of novel derivatives for screening against various therapeutic targets, including cancer and microbial infections.[3][14] Recently, 1,3-benzodioxole derivatives have been designed as potent auxin receptor agonists to promote root growth in agriculture.[15]
-
Catalysis: It has been mentioned as a catalyst used to accelerate photocurable compounds, enhancing the properties of cured polymer products.[8]
-
Flavor and Fragrance Industry: As an acetal of piperonal, which has a floral, heliotrope-like scent, this compound is used as a flavoring agent or adjuvant in the food and fragrance industries.[6][10][16]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole presents specific hazards that require careful handling.[6][12]
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]
-
Store in a tightly closed container in a cool, dry place.[12]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a valuable and versatile chemical compound. Its significance extends beyond its basic physicochemical properties to its strategic role in organic synthesis as a stable, yet readily cleavable, protecting group for the piperonal aldehyde. The presence of the pharmacologically relevant 1,3-benzodioxole moiety further enhances its appeal as a scaffold for the development of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher or professional seeking to leverage its full potential in the laboratory and beyond.
References
-
PubChem. Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. [Link]
-
Perflavory. heliotropyl propylene glycol acetal, 61683-99-6. [Link]
-
LookChem. 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. [Link]
-
SpectraBase. 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- [Vapor Phase IR] - Spectrum. [Link]
-
Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
MySkinRecipes. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. [Link]
-
precisionFDA. PIPERONAL PROPYLENEGLYCOL ACETAL. [Link]
-
Grokipedia. 1,3-Benzodioxole. [Link]
-
Flavor and Extract Manufacturers Association. PIPERONAL PROPYLENEGLYCOL ACETAL | FEMA 4622. [Link]
-
ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
Sources
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | 61683-99-6 | Benchchem [benchchem.com]
- 6. Piperonal propyleneglycol acetal | C11H12O4 | CID 101144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperonal propyleneglycol acetal | 61683-99-6 [sigmaaldrich.com]
- 8. 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | 61683-99-6 [chemicalbook.com]
- 9. 5-(4-Methyl-1,3-dioxolan-2-yl)benzo[d][1,3]dioxole [cymitquimica.com]
- 10. heliotropyl propylene glycol acetal, 61683-99-6 [perflavory.com]
- 11. CAS 61683-99-6: 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodi… [cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole [myskinrecipes.com]
- 15. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. femaflavor.org [femaflavor.org]

